molecular formula C23H20N4O4 B2916111 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 1189429-73-9

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide

Cat. No.: B2916111
CAS No.: 1189429-73-9
M. Wt: 416.437
InChI Key: YHLVBCSIVFTUNQ-UHFFFAOYSA-N
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Description

The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 1,3-benzodioxol-5-yl group and at position 5 with an acetamide moiety. The acetamide is further functionalized with a 4-methylbenzyl group. This structure combines electron-rich aromatic systems (benzodioxol) and lipophilic substituents (4-methylbenzyl), which may enhance binding to hydrophobic targets while maintaining moderate solubility .

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-15-2-4-16(5-3-15)12-24-22(28)13-26-8-9-27-19(23(26)29)11-18(25-27)17-6-7-20-21(10-17)31-14-30-20/h2-11H,12-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLVBCSIVFTUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H20N4O4
  • Molecular Weight : 416.4 g/mol
  • CAS Number : 1242969-50-1

The structure features a benzodioxole moiety, a pyrazolopyrazine core, and an acetamide group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Disruption of Cellular Processes : It can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.7Inhibition of tubulin polymerization
HeLa (Cervical)10.5Cell cycle arrest via p53 pathway activation

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Experimental models indicate that it can lower levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry evaluated the compound's effects on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15.2 µM, highlighting its potential as a therapeutic agent in breast cancer treatment .
  • Inflammation Model :
    • In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls. This suggests that the compound may modulate inflammatory responses through the inhibition of NF-kB signaling .
  • Mechanistic Studies :
    • Further mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased cytochrome c release and activation of caspases .

Comparison with Similar Compounds

Key Structural Features of Analogues

The following table summarizes structural variations among analogues and their molecular properties:

Compound Name / ID Substituent (Position 2) Acetamide Substituent (N-linked) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound 1,3-Benzodioxol-5-yl 4-Methylbenzyl C₂₃H₂₀N₄O₄ (est.) 428.44 (est.) Reference compound for comparison
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo... (Ev1) 3,4-Dimethoxyphenyl 2,3-Dihydro-1,4-benzodioxin-6-yl C₂₄H₂₂N₄O₆ 462.46 Methoxy groups increase polarity; dihydrobenzodioxin alters ring saturation
2-[2-(1,3-Benzodioxol-5-yl)-4-oxo...-N-(4-chloro-3-(trifluoromethyl)phenyl) (Ev3) 1,3-Benzodioxol-5-yl 4-Chloro-3-(trifluoromethyl)phenyl C₂₁H₁₄ClF₃N₄O₄ 502.81 Electronegative Cl/CF₃ groups enhance lipophilicity and potential target affinity
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide (Ev8) Phenyl 4-Chlorobenzyl C₂₂H₁₈ClN₅O₂ 427.86 Simpler phenyl substituent reduces electron density at position 2
N-Benzyl-2-[2-(4-ethoxyphenyl)-4-oxo... (Ev13) 4-Ethoxyphenyl Benzyl C₂₃H₂₂N₄O₃ 402.45 Ethoxy group increases solubility vs. methyl
N-Benzyl-2-[2-(4-methylphenyl)-4-oxo... (Ev14) 4-Methylphenyl Benzyl C₂₂H₂₀N₄O₂ 380.42 Methylphenyl substitution mimics target’s benzyl group but lacks benzodioxol

Electronic and Steric Effects

  • Analogues with methoxy (Ev1) or ethoxy (Ev13) groups exhibit similar effects but with varying steric bulk .
  • Electron-Withdrawing Groups : The 4-chloro-3-(trifluoromethyl)phenyl substituent (Ev3) introduces strong electronegativity, which may improve binding to targets requiring charge complementarity but reduce solubility .

Bioactivity Trends (Indirect Evidence)

  • Antiviral Potential: Pyrazolo-pyrazinones with electron-rich substituents (e.g., benzodioxol) may mimic nucleoside analogs, as seen in triazolopyrimidines (Ev10) .
  • Cytotoxicity : Methoxy and ethoxy substituents (Ev1, Ev13) correlate with reduced cytotoxicity in benzenesulfonamide derivatives (Ev4), suggesting similar trends here .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high purity in the preparation of this compound?

  • Methodological Answer : The synthesis of pyrazolo-pyrazinone derivatives typically involves cyclization reactions using α-chloroacetamides or analogous electrophiles. For example, coupling 1,3-benzodioxole-substituted intermediates with pyrazolo[1,5-a]pyrazinone scaffolds under reflux conditions (e.g., in DMF with K₂CO₃) can yield the core structure. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures is critical for achieving >95% purity. Monitoring by HPLC (C18 column, acetonitrile/water mobile phase) ensures homogeneity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming regioselectivity?

  • Methodological Answer : A combination of ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) is essential. For regioselectivity confirmation in heterocyclic systems, NOESY or COSY NMR experiments can resolve positional ambiguities. X-ray crystallography (as demonstrated for structurally related pyrazolo-benzothiazinones) provides definitive proof of molecular geometry and substituent orientation .

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

  • Methodological Answer : Kinetic control via slow addition of reagents (e.g., using a syringe pump for α-chloroacetamide derivatives) and temperature modulation (e.g., 0–5°C for exothermic steps) reduces side reactions. Solvent selection (e.g., THF for better solubility of intermediates) and catalytic bases (e.g., DBU for milder conditions) improve yield. Reaction progress should be tracked via TLC or in-situ FTIR to terminate reactions at optimal conversion .

Advanced Research Questions

Q. What computational approaches are available to predict and optimize the compound’s reactivity or binding affinity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model transition states and identify energetically favorable reaction pathways. Molecular docking (using AutoDock Vina or Schrödinger Suite) against target proteins (e.g., kinases or GPCRs) predicts binding modes. Machine learning tools (e.g., RDKit-based QSAR models) can prioritize substituents for synthetic exploration .

Q. How should researchers resolve contradictions between in vitro bioactivity data and computational predictions?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent effects on solubility). Validate computational predictions with orthogonal assays:

  • Step 1 : Re-test solubility using dynamic light scattering (DLS) or nephelometry.
  • Step 2 : Perform dose-response curves in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts.
  • Step 3 : Use surface plasmon resonance (SPR) to measure direct target binding affinity, bypassing cellular complexity .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Systematic SAR studies require:

  • Library Design : Introduce substituents at the benzodioxole (electron-rich) and 4-methylbenzyl (hydrophobic) positions.
  • Assay Cascade : Prioritize compounds using high-throughput screening (HTS) for target inhibition, followed by ADMET profiling (e.g., microsomal stability, CYP450 inhibition).
  • Crystallographic Validation : Co-crystallize active derivatives with target proteins to map critical interactions (e.g., hydrogen bonds with pyrazinone carbonyl groups) .

Q. How can researchers address poor aqueous solubility during in vivo studies?

  • Methodological Answer : Employ formulation strategies such as:

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-based vehicles.
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles via emulsion-solvent evaporation.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety to enhance solubility .

Q. What analytical methods are recommended for detecting degradation products under stressed conditions?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS/MS (Q-TOF instrumentation) identify degradation pathways. Use HILIC chromatography to resolve polar degradants. Quantify major impurities via NMR-assisted mass balance analysis .

Tables for Key Data

Table 1 : Common Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisReference
1,3-Benzodioxol-5-yl boronateSuzuki-Miyaura coupling partner
Pyrazolo[1,5-a]pyrazinone coreHeterocyclic scaffold
N-(4-Methylbenzyl)chloroacetamideElectrophilic acylating agent

Table 2 : Recommended Analytical Techniques for Quality Control

ParameterTechniqueConditions
PurityHPLC-DADC18 column, 30°C, 1.0 mL/min
RegioselectivityX-ray crystallographyCu-Kα radiation, 173 K
SolubilityDLS/NephelometryPhosphate buffer (pH 7.4)

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